molecular formula C7H3Cl5O B6308694 2,4-Dichloro(trichloromethoxy)benzene, 98% CAS No. 50353-36-1

2,4-Dichloro(trichloromethoxy)benzene, 98%

Cat. No. B6308694
CAS RN: 50353-36-1
M. Wt: 280.4 g/mol
InChI Key: KFEMSWOAEPKFFH-UHFFFAOYSA-N
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Description

2,4-Dichloro(trichloromethoxy)benzene, 98% (2,4-D) is an organochloride compound often used as an intermediate in the synthesis of a variety of organic compounds. It is also used as a reagent in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dichloro(trichloromethoxy)benzene involves the reaction of 2,4-dichlorophenol with trichloromethyl chloroformate in the presence of a base to form the intermediate, 2,4-dichloro-6-(trichloromethoxy)phenol. This intermediate is then treated with a strong base to form the final product, 2,4-Dichloro(trichloromethoxy)benzene.

Starting Materials
2,4-dichlorophenol, trichloromethyl chloroformate, base

Reaction
Step 1: 2,4-dichlorophenol is added to a mixture of trichloromethyl chloroformate and a base, such as triethylamine or pyridine., Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 3: The intermediate, 2,4-dichloro-6-(trichloromethoxy)phenol, is isolated by filtration or extraction., Step 4: The intermediate is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the final product, 2,4-Dichloro(trichloromethoxy)benzene., Step 5: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

2,4-Dichloro(trichloromethoxy)benzene, 98% is an organochloride compound, and its mechanism of action is similar to that of other organochlorides. It is absorbed through the skin, lungs, and gastrointestinal tract, and is metabolized in the liver. The metabolites of 2,4-Dichloro(trichloromethoxy)benzene, 98% can bind to proteins, leading to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

2,4-Dichloro(trichloromethoxy)benzene, 98% can cause a variety of biochemical and physiological effects, including changes in gene expression, hormone levels, and enzyme activity. It has been shown to affect the activity of several enzymes involved in energy metabolism, including cytochrome P450 and cytochrome b5. In addition, 2,4-Dichloro(trichloromethoxy)benzene, 98% has been shown to interfere with the synthesis of certain hormones, including estradiol and testosterone.

Advantages And Limitations For Lab Experiments

2,4-Dichloro(trichloromethoxy)benzene, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in the laboratory. In addition, it is a relatively stable compound, and can be stored at room temperature for extended periods of time. However, 2,4-Dichloro(trichloromethoxy)benzene, 98% can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

2,4-Dichloro(trichloromethoxy)benzene, 98% has potential applications in the development of new drugs, pesticides, and other compounds. Additionally, further research into the biochemical and physiological effects of 2,4-Dichloro(trichloromethoxy)benzene, 98% could lead to new treatments for a variety of diseases. Finally, 2,4-Dichloro(trichloromethoxy)benzene, 98% could be used in the development of new polymers and materials for industrial and medical applications.

Scientific Research Applications

2,4-Dichloro(trichloromethoxy)benzene, 98% has found a wide range of applications in scientific research. It is a common reagent in organic synthesis, used to prepare a variety of compounds including pharmaceuticals, pesticides, and dyes. It is also used in the preparation of polymers and other materials. In addition, 2,4-Dichloro(trichloromethoxy)benzene, 98% is used in the synthesis of a variety of organometallic compounds, which have potential applications in catalysis and other areas of research.

properties

IUPAC Name

2,4-dichloro-1-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEMSWOAEPKFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro(trichloromethoxy)benzene

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